molecular formula C20H21N3O6S B2510532 (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 895438-39-8

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2510532
CAS No.: 895438-39-8
M. Wt: 431.46
InChI Key: LVYYJMYBQMQXCZ-MRCUWXFGSA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a group of compounds that contain a benzo[d]thiazol-2(3H)-one nucleus . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . These compounds have been found to exhibit a wide range of biological properties, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-one derivatives is characterized by a five-membered thiazole ring fused with a benzene ring . The specific molecular structure of “(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide” would require more specific information or computational analysis to determine.

Scientific Research Applications

Hypoglycemic and Hypolipidemic Activity

  • Synthesis and Evaluation : Novel thiazolidinedione ring-containing molecules, similar in structure to the compound , have been synthesized and evaluated for hypoglycemic activity. These molecules have shown a significant reduction in blood glucose, cholesterol, and triglyceride levels in Sprague–Dawley rats, indicating potential applications in managing type-2 diabetes and related lipid disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Antimicrobial Activity

  • Antimicrobial Screening : Thiazole derivatives, which share a structural resemblance with the compound , have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. These derivatives were also tested for inhibitory action against fungi, highlighting their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
  • Evaluation of Antibacterial Activity : Novel sulfonamides containing a 2-amino-1,3-thiazole fragment were synthesized and tested for antibacterial activity against S. aureus and E. coli, showing promise as antibacterial agents (Pour et al., 2019).

Antiparasitic and Anticancer Applications

  • Antiparasitic Activity : Thiazolides, a class of drugs to which the compound is structurally related, have been shown to be effective against various intestinal and tissue-dwelling parasites, as well as enteric bacteria and viruses (Hemphill, Müller, & Müller, 2007).
  • Cancer Cell Apoptosis : Thiazolides have demonstrated the ability to induce cell death in colon carcinoma cell lines. Their interaction with detoxification enzymes suggests a potential role in cancer treatment (Brockmann et al., 2014).

Photodynamic Therapy for Cancer

  • Singlet Oxygen Generation : Certain thiazolide derivatives have been evaluated for their singlet oxygen quantum yield, which is essential in photodynamic therapy, a method used to treat cancer (Pişkin, Canpolat, & Öztürk, 2020).

Quality Control in Anticonvulsant Development

  • Development of Quality Control Methods : For anticonvulsants derived from thiazole compounds, quality control methods have been developed, emphasizing the significance of these compounds in pharmaceutical applications (Sych et al., 2018).

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-4-29-10-9-22-15-11-16(27-2)17(28-3)12-18(15)30-20(22)21-19(24)13-7-5-6-8-14(13)23(25)26/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYYJMYBQMQXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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